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Compound of Interest |

3,3-Dimethylmorpholine-4-
Compound Name:
carbonyl chloride

CAS No.: 1520796-36-4

Cat. No.: B2515447

. J

Executive Summary

3,3-Dimethylmorpholine-4-carbonyl chloride (DMMC) is a specialized electrophilic building
block used to introduce the 3,3-dimethylmorpholine moiety into small molecule drug
candidates. While unsubstituted morpholines are privileged scaffolds in medicinal chemistry,
they often suffer from rapid metabolic clearance via

-carbon oxidation.

This guide details the utility of DMMC to overcome these liabilities. By leveraging the gem-
dimethyl effect, this building block offers two distinct advantages:

» Metabolic Blockade: Steric and electronic protection of the nitrogen

-position, preventing oxidative degradation (e.g., by CYP450).

» Conformational Locking: Restriction of rotational degrees of freedom, potentially enhancing
ligand-target binding affinity via the Thorpe-Ingold effect.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]
Structural Specifications

» IUPAC Name: 3,3-dimethylmorpholine-4-carbonyl chloride
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Molecular Formula:

Molecular Weight: 177.63 g/mol

Physical State: Colorless to pale yellow liquid (hygroscopic)[1]

Precursor Amine CAS: 59229-63-9 (3,3-Dimethylmorpholine)

The "Gem-Dimethyl" Advantage

In drug design, replacing a methylene group with a gem-dimethyl group is a strategic
modification. For morpholines, the C3 position is a metabolic "soft spot.”

Mechanism of Action:

o CYP450 Blockade: Cytochrome P450 enzymes typically abstract a hydrogen from the
carbon

to the nitrogen (C3 or C5), leading to hemiaminal formation and ring opening. The 3,3-
dimethyl substitution removes the abstractable protons at C3, forcing metabolism to the less
favorable C5 position or effectively blocking the pathway entirely [1].

» Conformational Bias: The bulky methyl groups force the morpholine ring into a specific chair
conformation and restrict the rotation of the N-Carbonyl bond. This pre-organization reduces
the entropic penalty upon binding to a protein target [2].

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting DMMC over standard
morpholine reagents.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://cymitquimica.com/cas/15159-40-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Lead Compound Analysis

Issue: High Clearance / Low t1/2

MetID: N-dealkylation or
Alpha-oxidation identified?

Strategy: Steric/Electronic Blockade

Select Reagent:
3,3-Dimethylmorpholine-4-carbonyl chloride

Outcome:
1. Blocked Metabolic Soft Spot
2. Thorpe-Ingold Conformational Lock

Click to download full resolution via product page

Figure 1: Decision tree for incorporating 3,3-dimethylmorpholine to improve pharmacokinetic

profiles.

Experimental Protocols
Safety & Handling (Critical)

Carbamoyl chlorides are electrophilic alkylating agents and potential carcinogens. They are
also lachrymators and hydrolyze rapidly to release HCI.

* Engineering Controls: Handle only in a certified chemical fume hood.
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o PPE: Double nitrile gloves, lab coat, and safety glasses.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Moisture sensitivity requires
strictly anhydrous solvents.

Protocol A: Synthesis of Ureas (High-Throughput
Compatible)

This protocol describes the coupling of DMMC with a secondary amine to form a urea
derivative.

Reagents:
e Substrate: Secondary amine (

, 1.0 equiv)

» Reagent: 3,3-Dimethylmorpholine-4-carbonyl chloride (1.2 equiv)
o Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
e Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

Preparation: Flame-dry a reaction vial and purge with Argon.

¢ Dissolution: Dissolve the amine substrate (0.5 mmol) in anhydrous DCM (2.0 mL).

o Base Addition: Add DIPEA (1.5 mmol, 3.0 equiv) and cool the mixture to 0°C using an ice
bath.

o Reagent Addition: Add 3,3-Dimethylmorpholine-4-carbonyl chloride (0.6 mmol, 1.2 equiv)
dropwise. Note: If the reagent is viscous, dilute in a minimal amount of DCM before addition.

o Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
Monitor by LCMS (Look for M+1 mass of Product).
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e Quench: Add saturated agueous

(2 mL) and stir for 10 minutes.

e Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over

, and concentrate.

 Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Synthesis of Carbamates (Reaction with
Alcohols)

Alcohols are less nucleophilic than amines; this reaction often requires stronger activation or
catalysis.

Reagents:
e Substrate: Primary or Secondary Alcohol (1.0 equiv)
e Reagent: DMMC (1.5 equiv)

e Base: Sodium Hydride (NaH) (1.2 equiv) for difficult substrates, or DMAP (0.1 equiv) + TEA
for primary alcohols.

Step-by-Step Procedure (NaH Method):

Activation: To a suspension of NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C, add the
alcohol substrate (1.0 equiv) dropwise. Stir for 30 min to generate the alkoxide.

e Coupling: Add DMMC (1.5 equiv) dropwise at 0°C.

e Heating: Warm to RT. If conversion is slow (checked by TLC/LCMS), heat to 50°C for 2—6
hours.

o Workup: Carefully quench with cold water (evolution of

gas). Extract with Ethyl Acetate.
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Quality Control & Data Interpretation
Expected Analytical Data

When validating the synthesized product, the 3,3-dimethylmorpholine moiety presents distinct
NMR signals.

Feature 1H NMR (400 MHz, CDCI3) Description

Characteristic strong singlet.

Gem-Dimethvl May split into two singlets if
em-Dime .
Y 1.20 - 1.45 ppm (Singlet, 6H) rotation is restricted

(rotamers).

The protons at C2, C5, and C6

appear as multiplets. The C2
Morpholine 3.20 — 3.80 ppm (Multiplets, protons often shift downfield

6H) due to proximity to the

urea/carbamate.

The addition of the 3,3-

dimethylmorpholine-4-carbonyl
Mass Spec M+ (Parent) + 142 Da

fragment adds ~142.1 Da to

the amine substrate (minus H).

Pathway Visualization: Synthesis Workflow

The following graph depicts the synthetic pathway and potential side reactions to monitor.

Hydrolysis Product

Moisture (H20 { .
(3,3-dimethylmorpholine)

3,3-Dimethylmorpholine-
4-carbonyl chloride

Base/Solvent

Tetrahedral -HCl Target Urea/
Amine/Alcohol Base/Solvent ____y! Intermediate Carbamate
Substrate

Click to download full resolution via product page
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Figure 2: Synthetic workflow and competition between product formation and hydrolysis.[2]
Troubleshooting & Optimization
e Issue: Low Yield due to Hydrolysis.

o Cause: The carbonyl chloride is highly moisture sensitive.[1]

o Fix: Ensure solvents are dried over molecular sieves. Use a fresh bottle of reagent. If the
reagent has precipitated white solids, it has likely hydrolyzed to the amine hydrochloride
salt.

e Issue: Rotamers in NMR.
o Observation: Broad peaks or doubled signals in NMR.
o Cause: The steric bulk of the gem-dimethyl group combined with the urea bond character (

resonance) restricts rotation.

o Fix: Run High-Temperature NMR (e.g., at 50°C or 80°C in DMSO-

) to coalesce the peaks for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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